Dichomitol

Description

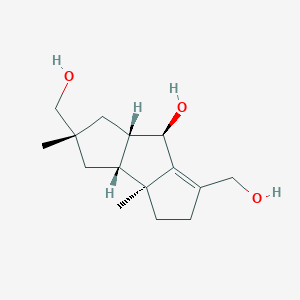

Structure

3D Structure

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(3aS,3bR,5S,6aS,7R)-1,5-bis(hydroxymethyl)-3a,5-dimethyl-3,3b,4,6,6a,7-hexahydro-2H-cyclopenta[a]pentalen-7-ol |

InChI |

InChI=1S/C15H24O3/c1-14(8-17)5-10-11(6-14)15(2)4-3-9(7-16)12(15)13(10)18/h10-11,13,16-18H,3-8H2,1-2H3/t10-,11+,13+,14+,15-/m0/s1 |

InChI Key |

RTRNIJJMGPYEML-JHOKLZQASA-N |

Isomeric SMILES |

C[C@@]12CCC(=C1[C@@H]([C@@H]3[C@H]2C[C@](C3)(C)CO)O)CO |

Canonical SMILES |

CC12CCC(=C1C(C3C2CC(C3)(C)CO)O)CO |

Synonyms |

dichomitol |

Origin of Product |

United States |

Isolation and Bioproductive Organism Research of Dichomitol

Discovery and Initial Isolation Procedures of Dichomitol

This compound, identified as a novel sesquiterpenoid natural product, was first isolated in 2004 by Huang et al. from Dichomitus squalens, a commonly encountered white-rot Basidiomycete fungus. ctdbase.orgnih.gov The initial structural proposal for this compound (referred to as structure 13 in some literature) was based on comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) data. ctdbase.org

However, subsequent research revealed discrepancies in this initial assignment. In 2006, Mehta and Pallavi undertook the total synthesis of the proposed structure of this compound. Their synthetic product exhibited significant differences in spectral characteristics when compared to the natural product, prompting a suggestion for the reinvestigation of the natural product's spectral data. ctdbase.org This critical observation underscored the necessity for a structural revision.

The definitive revision of this compound's structure occurred in 2011, when Wei et al. isolated a series of new sesquiterpenes, including a compound with NMR spectra identical to those previously published for this compound, from the mycelial solid cultures of Dichomitus squalens. ctdbase.org Through a reanalysis of the NMR spectra, they proposed protoillud-6-ene-8β,13,15-triol (referred to as structure 15) as the revised and correct structure of this compound. ctdbase.org This revision was further supported by computational methods, such as Density Functional Theory (DFT) calculations and Computer-Assisted Structure Elucidation (CASE) analysis, which revealed that the initially proposed structure exhibited unacceptable deviations in 13C chemical shift predictions for certain carbon atoms within its five-membered ring. ctdbase.org

The timeline of this compound's structural elucidation is summarized below:

| Year | Researchers | Event | Key Findings/Implications |

| 2004 | Huang et al. | First Isolation and Initial Structure Proposal | This compound isolated from Dichomitus squalens; structure 13 proposed based on 1D and 2D NMR data. ctdbase.orgnih.gov |

| 2006 | Mehta and Pallavi | Total Synthesis of Proposed Structure | Significant spectral differences observed between synthetic and natural products, indicating an incorrect initial structure. ctdbase.org |

| 2011 | Wei et al. | Structure Revision | Protoillud-6-ene-8β,13,15-triol (structure 15) proposed as the revised structure based on reanalyzed NMR data from mycelial cultures. ctdbase.org |

Characterization of Dichomitus squalens as the Source Organism

Dichomitus squalens (P. Karst.) D.A. Reid is a well-known white-rot Basidiomycete fungus. ctdbase.orgnih.gov This organism is commonly found in the northern regions of Europe, Asia, and North America. Its natural habitat primarily includes dead or decaying wood, reflecting its saprobic lifestyle.

Dichomitus squalens is recognized for its ability to cause a white pocket rot in wood. This decay process initially imparts a red coloration to the wood, followed by extensive discoloration and structural damage due to the degradation of lignin. Under laboratory conditions, Dichomitus squalens is known for its relatively fast growth rate and possesses a broad array of lignocellulolytic enzymes, which are crucial for its role in wood decomposition.

Fermentation Broth and Mycelial Culture Analysis in Natural Product Isolation

The isolation of this compound, along with other related compounds, was achieved through the analysis of mycelial solid cultures of Dichomitus squalens. nih.gov This method involves cultivating the fungal organism in a controlled environment to promote the production of secondary metabolites.

From these mycelial solid cultures, researchers have isolated not only this compound but also other sesquiterpenes, such as 2β,13-dihydroxyledol and dichomitone (B1249621). The structural elucidation of these compounds relies heavily on advanced spectroscopic techniques, particularly 1D and 2D NMR spectroscopy. ctdbase.org

The process of natural product isolation and structure determination is often complex. In the case of this compound, the initial structural assignment faced challenges that necessitated further investigation. The reanalysis of NMR spectra, coupled with the application of computational chemistry methods like DFT calculations and CASE analysis, proved instrumental in resolving the structural ambiguity. These computational approaches allowed for the prediction of chemical shifts and the identification of non-standard correlations, which helped in validating or refuting proposed structures. For instance, the 13C chemical shift prediction for the originally proposed structure of this compound showed significant deviations for certain carbons, justifying further analysis and ultimately leading to its revision. ctdbase.org

Compound Names and PubChem CIDs

Advanced Structural Elucidation and Definitive Structural Revision of Dichomitol

Initial Spectroscopic Data Acquisition and Proposed Structural Hypothesis

The initial structural proposal for Dichomitol, often referred to as structure 13, was formulated in 2004 by Huang and co-workers. nih.gov This assignment was primarily based on a comprehensive analysis of both one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic data. nih.gov

Application of One-Dimensional (1D) Nuclear Magnetic Resonance (NMR) Spectroscopy in Initial Proposals

In the initial phase of this compound's structure elucidation, 1D NMR spectroscopy, particularly carbon-13 (¹³C) NMR, was instrumental in proposing the compound's basic carbon framework. The acquired ¹³C chemical shifts provided insights into the types of carbon atoms present and their immediate electronic environments. However, retrospective analysis of the originally proposed structure (13) using ¹³C chemical shift prediction revealed that while the average deviations were within an acceptable range, specific carbons, notably those within the five-membered ring, exhibited predicted chemical shifts that deviated significantly from the experimental values (differences greater than 3 ppm but less than 15 ppm). nih.gov These subtle discrepancies, though not immediately leading to a revision, highlighted areas of potential structural ambiguity.

Utilization of Two-Dimensional (2D) NMR Spectroscopy (e.g., HMBC, COSY) in Initial Proposals

Complementing the 1D NMR data, 2D NMR techniques were crucial for establishing the connectivity between atoms in the initially proposed structure. Heteronuclear Multiple Bond Correlation (HMBC) experiments provided long-range correlations between protons and carbons across two, three, or even four bonds, which were vital for connecting different molecular fragments. nih.gov Similarly, Correlation Spectroscopy (COSY) experiments revealed correlations between vicinal protons, aiding in the identification of spin systems and establishing proton-proton connectivities within the molecule. These 2D NMR correlations were meticulously interpreted to construct the initial hypothesized structure of this compound. nih.gov

Challenges and Discrepancies Arising from Chemical Synthesis

The proposed structure of this compound faced its most significant challenge when attempts were made to confirm it through total chemical synthesis. This synthetic endeavor ultimately revealed critical inconsistencies that necessitated a re-evaluation of the natural product's assigned structure.

Mismatch between Synthetic and Natural Product Spectroscopic Profiles

In 2006, Mehta and Pallavi successfully achieved the total synthesis of the structure initially proposed for this compound. nih.gov, nih.gov However, a direct comparison of the spectroscopic data between the synthesized compound and the natural product revealed a "complete mismatch" in their spectral characteristics. nih.gov This included significant differences in both the ¹H and ¹³C NMR data, indicating that the synthesized compound was not identical to the natural this compound. nih.gov The previously noted deviations in the predicted ¹³C chemical shifts for the five-membered ring carbons in the original structure became unequivocally apparent as real discrepancies when compared against the authentic natural product's spectrum. nih.gov This stark difference between the synthetic and natural product spectroscopic profiles served as a compelling warrant for a structural revision. nih.gov

Table 1: Key Spectroscopic Discrepancies

| Spectroscopic Observation | Impact on Structural Assignment |

| Significant ¹³C NMR chemical shift deviations for specific carbons (e.g., five-membered ring carbons) in the initially proposed structure. nih.gov | Indicated inherent inaccuracies in the initial structural hypothesis. |

| Complete mismatch between the NMR spectra of the synthesized compound and the natural product. nih.gov | Provided definitive evidence that the initially proposed structure was incorrect. |

Implications of Structural Misassignments in Natural Product Chemistry

Structural misassignments are a notable concern in natural product chemistry, persisting despite considerable advancements in elucidation techniques. nih.gov, These errors carry substantial ramifications, primarily in terms of resource allocation and scientific progress. The process of structural revision is often "very costly," demanding extensive re-evaluation using advanced spectroscopic techniques, computational chemistry, and, frequently, further total synthesis. nih.gov, nih.gov A particularly high cost is incurred when a biologically active natural product is resynthesized based on an incorrect structure, leading to an inactive synthetic product. This not only wastes valuable time and resources but can also misdirect subsequent biological and pharmacological investigations. nih.gov, nih.gov The cumbersome nature of correcting misassignments can detract from the primary goal of exploring and expanding the biological and therapeutic potential of natural products and their derivatives. nih.gov Therefore, accurate and definitive structural assignments are paramount for the integrity of biological studies, the efficiency of drug discovery pipelines, and the successful development of synthetic methodologies.

Methodologies for Structural Reinvestigation and Revision

The clear discrepancies between the synthetic and natural this compound prompted a thorough reinvestigation of its structure. While Mehta and Pallavi suggested a reinvestigation in 2006, the actual structural revision did not occur immediately. nih.gov In 2011, a critical step was taken when Wei et al. re-isolated a compound exhibiting identical NMR spectra to this compound, enabling a comprehensive reanalysis of the spectroscopic data. nih.gov

The definitive structural revision of this compound was achieved through the application of advanced methodologies, leveraging both experimental data re-evaluation and sophisticated computational tools:

Reanalysis of Original NMR Data: The initial NMR data, including 1D and 2D spectra, were meticulously re-examined for subtle clues and correlations that might have been overlooked or misinterpreted during the initial assignment. nih.gov

Computer-Assisted Structure Elucidation (CASE): CASE methods, particularly expert systems like ACD/Structure Elucidator (ACD/SE), were employed. These computational tools are designed to process experimental NMR data (such as chemical shifts and key HMBC correlations) to generate a set of plausible candidate structures. They then predict the NMR spectra for these candidates, allowing for a comparison with the experimental data to identify the most probable structure. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations were integrated with CASE analysis to enhance the accuracy of NMR chemical shift predictions and to address stereochemical problems. nih.gov,, nih.gov, This synergistic approach proved highly effective in confirming the correct structure by providing a robust correlation between experimental and computationally derived NMR data, often obviating the need for time-consuming total synthesis solely for structural verification. nih.gov

Confirmation by Total Synthesis: While computational methods provide powerful insights, the ultimate confirmation of a revised natural product structure is often achieved through its total synthesis, which is considered the "strongest evidence" of its authentic structure. nih.gov, Through these rigorous methodologies, the revised structure of this compound was definitively established as protoillud-6-ene-8β,13,15-triol (structure 15). nih.gov

Computational Chemistry Approaches in Structural Verification

Confirmation of the Revised Chemical Structure of this compound

The journey to definitively confirm the chemical structure of this compound involved critical re-evaluation of spectroscopic data and the application of advanced computational techniques. Early attempts at total synthesis of the originally proposed structure by Mehta and Pallavi in 2006 highlighted significant discrepancies between the synthetic product's spectral characteristics and those of the natural product, strongly suggesting that the initial structural assignment was incorrect. nih.govnih.gov

A pivotal moment in the structural revision came in 2011 when Wei et al. isolated a compound from Dichomitus squalens mycelial cultures that exhibited identical NMR spectra to those previously published for this compound. This provided the impetus for a thorough reanalysis of the existing NMR data, leading to the proposal of a new, corrected structure. nih.gov

Identification of Protoillud-6-ene-8b,13,15-triol as the Corrected Structure

Through meticulous reanalysis of the 1D and 2D NMR spectra, the chemical compound protoillud-6-ene-8b,13,15-triol was identified and proposed as the definitive revised structure for this compound. nih.gov This revision was rigorously supported by modern Computer-Assisted Structure Elucidation (CASE) and Density Functional Theory (DFT) methods.

Initial computational analysis using CASE, where the published 1D and 2D NMR data for the originally proposed structure were uploaded, indicated inconsistencies. Specifically, the program determined that the initial structure could not be generated from the molecular connectivity diagram derived from the NMR data, and a methyl group's chemical shift (18.90 ppm) was flagged as "forbidden" due to its predicted connectivity. Furthermore, 13C chemical shift predictions for the initially proposed structure revealed average deviations that, while not immediately indicative of errors, showed five-membered ring carbons exhibiting chemical shift predictions outside the acceptable range (highlighted in yellow in Figure 1), justifying further analysis. nih.gov

In contrast, the DFT-computed chemical shifts for protoillud-6-ene-8b,13,15-triol (designated as compound 15 in some studies) showed excellent agreement with the experimental data. This strong correlation between predicted and experimental NMR data provided robust evidence for the correctness of protoillud-6-ene-8b,13,15-triol as the revised structure of this compound. nih.gov

Table 1: Comparison of 13C Chemical Shift Deviations for Original and Revised this compound Structures

| Structure Type | Average Deviation (ppm) | Maximum Deviation (ppm) | Notes on Deviations |

| Original | Elevated | Unacceptably Large | Five-membered ring carbons outside acceptable range nih.gov |

| Revised (Protoillud-6-ene-8b,13,15-triol) | Low | Low | Good agreement with experimental data nih.gov |

Stereochemical Assignment and Diastereomeric Analysis

The revised structure, protoillud-6-ene-8b,13,15-triol, possesses five chiral centers, leading to a total of 32 possible stereoisomers, including 16 pairs of enantiomers. Given that NMR spectroscopy primarily determines relative stereochemistry, a comprehensive stereochemical analysis was undertaken using DFT methods. nih.gov

To identify the correct natural stereoisomer, a set of 16 diastereomers with a fixed R-chirality at the C11 carbon was generated. Conformational analysis was performed for each of these stereoisomers using MMFF94 force-field calculations. Subsequently, averaged 13C and 1H chemical shifts were obtained using a Boltzmann distribution based on electronic DFT energies for each stereoisomer. nih.gov

The Root Mean Square Deviation (RMSD) values between the DFT-predicted and experimental chemical shifts were then calculated for all generated diastereomers. The natural isomer of this compound, specifically designated as 15a, consistently exhibited the lowest RMSD values for both 1H and 13C NMR data. This finding definitively established the correct stereochemical assignment for this compound, demonstrating the ability of DFT-computed chemical shifts to differentiate the correct stereoisomer from all possible alternatives. nih.gov

Table 2: RMSD Values for DFT-Calculated vs. Experimental Chemical Shifts of this compound Diastereomers (Selected Data)

| Diastereomer | 1H RMSD (ppm) | 13C RMSD (ppm) |

| 15a (Natural Isomer) | Lowest | Lowest |

| Other Diastereomers | Higher | Higher |

These detailed research findings, leveraging advanced computational techniques, provided irrefutable confirmation of protoillud-6-ene-8b,13,15-triol as the corrected chemical structure of this compound, including its precise stereochemistry.

Chemical Synthesis and Analogues of Dichomitol

Total Synthesis Strategies for Dichomitol and Related Triquinane Skeletons

Total synthesis serves as a critical tool for confirming or disproving proposed natural product structures and for developing innovative synthetic methodologies. nih.govresearchgate.net The challenging architecture of triquinanes, often featuring multiple contiguous stereocenters and quaternary carbons, necessitates sophisticated synthetic approaches.

Retrosynthetic analysis is a fundamental approach in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. researchgate.net This process guides the design of efficient forward synthetic routes.

For triquinane skeletons, various disconnection strategies have been employed. For instance, in the synthesis of angular triquinanes, a cyclopentenone disconnection via aldol (B89426) condensation can be a key step. nih.gov Linear triquinane skeletons have been constructed using strategies such as Rh-catalyzed [(5+2)+1] cycloaddition/aldol reactions, which efficiently establish the tricyclo[6.3.0.0]undecane core. The total synthesis of waihoensene, an angular triquinane, involved a strategic radical cyclization to form a hydrindane part, followed by an intramolecular Pauson-Khand reaction to complete the carboskeleton.

In the context of this compound, the initial total synthesis of its putative structure, undertaken by Mehta and Pallavi, commenced from commercially available 1,5-cyclooctadiene. Their retrosynthetic analysis for this compound highlighted a hydroazulene core as a crucial advanced precursor, upon which the third ring could be annulated. nih.gov

The precise control of stereochemistry is paramount in natural product synthesis, as the biological activity of these compounds is often highly dependent on their three-dimensional arrangement. Numerous stereoselective and enantioselective strategies have been developed for triquinane synthesis.

Key examples include:

Pentalenene: A short and stereoselective total synthesis of (±)-pentalenene (PubChem CID: 139087999) was achieved through a transannular cyclization from 1,5-dimethylcyclo-octa-1,5-diene.

Cucumin E: The stereoselective total synthesis of the triquinane sesquiterpene cucumin E involved a flash vacuum pyrolysis (FVP)-induced cyclobutane (B1203170) fragmentation as a pivotal step to deliver the triquinane skeleton with appropriate functionalization.

Dioxatriquinanes: Enantioselective synthesis of dioxatriquinane structural motifs, relevant for HIV-1 protease inhibitors, has been accomplished using a cascade radical cyclization and enzymatic asymmetrization as key steps.

Linear Triquinanes: A stereocontrolled synthesis of a linear triquinane (compound 180 in literature) from (-)-oxodicyclopentadiene demonstrated the facile construction of requisite stereogenic centers on the triquinane framework. Similarly, a tandem Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol reaction has been shown to diastereoselectively establish the linear triquinane core with correct placement of all stereocenters, including quaternary centers.

Waihoensene: The synthesis of (+)-waihoensene employed a diastereoselective radical cyclization and an intramolecular Pauson-Khand reaction to efficiently install its complex array of stereocenters, including four contiguous quaternary centers.

Historically, total synthesis has served as the ultimate arbiter of a proposed chemical structure, especially before the advent of advanced spectroscopic techniques. researchgate.net It remains the strongest evidence for the authenticity of a natural product's structure. nih.gov

A notable instance of this role is the case of this compound. Its initial structure, proposed in 2004 based on spectroscopic data, was subsequently challenged. nih.gov In 2006, Mehta and Pallavi undertook the total synthesis of this putative structure. A complete mismatch between the spectral characteristics of their synthetic product and those reported for the natural product unequivocally disproved the originally assigned structure. nih.gov This finding necessitated a reinvestigation of the natural product's spectral data and led to a revised structure, which was later synthesized by Zhou and co-workers. nih.gov This exemplifies how total synthesis can be instrumental not only in proving but also in disproving and ultimately correcting structural assignments of complex natural products. This process of structure revision enabled by total synthesis is a recurring theme in the chemistry of sesquiterpenoids.

Synthesis of this compound Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of natural products like this compound is crucial for exploring structure-activity relationships, understanding biosynthetic pathways, and developing new chemical entities. While specific analogues of this compound are not extensively detailed in the provided literature, the broader strategies for synthesizing triquinane and sesquiterpenoid analogues offer valuable insights.

The triquinane class of compounds is known for its remarkable structural diversity, arising from variations in ring fusion (linear, angular, [3.3.3] propellane), the number and position of substituents, and the degree of functionalization. nih.govscribd.com

Key aspects of structural variation exploration include:

Skeletal Diversity: Triquinane sesquiterpenoids encompass various skeletal types, such as hirsutane, capnellane, ceratopicane, and pleurotellane. Each type presents unique synthetic challenges and opportunities for structural modification.

Heteroatom Incorporation: The synthesis of heteroatom-containing triquinane derivatives, such as oxatriquinane (PubChem CID: 57459997) and azatriquinane, demonstrates the versatility of synthetic methodologies in creating novel structural motifs with unusual properties. Oxatriquinane, for instance, exhibits remarkable hydrolytic stability compared to typical oxonium ions.

Fused Ring Systems: The synthesis of more complex fused systems, such as cyclohexane-angularly-fused triquinanes (6-5-5-5 tetracycles), highlights the challenges and advancements in constructing highly congested core structures with multiple quaternary carbon centers. nih.govscribd.com

The continuous development of synthetic routes to various triquinane natural products and their derivatives contributes to a comprehensive understanding of this diverse chemical class.

The synthetic challenges posed by complex sesquiterpenoids, including triquinanes, have been a driving force behind the innovation of new chemical reactions and strategies. Total synthesis campaigns often serve as "real-world" test-beds for novel synthetic methodologies. researchgate.net

Notable synthetic methodologies developed or significantly advanced in the context of sesquiterpenoid synthesis include:

Cascade Cyclizations: These reactions, which involve multiple bond-forming events in a single sequence, are highly efficient for constructing complex polycyclic systems. Examples include intramolecular Pauson-Khand reactions, radical cyclizations, and Rh-catalyzed cycloaddition/aldol reactions.

Rearrangement Reactions: Strategic rearrangements, such as the oxa-di-π-methane (ODPM) rearrangement, have been utilized to construct triquinane skeletons from less complex precursors. nih.gov

Photo-Thermal Metathesis: This method has been applied in the synthesis of triquinane natural products, demonstrating a powerful tool for ring construction and functionalization.

Wacker Oxidation/Aldol Condensation: Iterative application of these reactions has been described as an efficient tactical combination for the synthesis of angular triquinanes. nih.gov

Biomimetic Approaches: The development of biomimetic catalysts, such as non-heme Fe-chelates, offers new avenues for the catalytic synthesis of oxygenated sesquiterpenoids through allylic oxidation.

Metalation Strategies: Novel methods involving the metalation of readily available starting materials like limonene (B3431351) have opened new routes to specific sesquiterpenoid classes, such as bisabolane (B3257923) sesquiterpenes.

These advancements in synthetic methodology not only facilitate the synthesis of known natural products but also enable the creation of novel compounds with potential applications in various fields.

Compound Names and PubChem CIDs

Biosynthetic Pathway Research of Dichomitol

Proposed Biosynthetic Origin of Dichomitol from Isoprenoid Precursors

The biosynthesis of this compound, like all sesquiterpenoids, originates from the universal C5 isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) ctdbase.orgdoi.orgnih.govuni-duesseldorf.de. In fungi, including basidiomycetes such as Dichomitus squalens, these precursors are predominantly synthesized via the mevalonate (B85504) (MVA) pathway asm.orgctdbase.orgdoi.orgmdpi.combiorxiv.org. The MVA pathway initiates with acetyl-CoA, which undergoes a series of enzymatic transformations to yield mevalonate, ultimately leading to the formation of IPP and DMAPP asm.orgctdbase.orgbiorxiv.org.

Subsequently, these C5 units undergo sequential head-to-tail condensation reactions catalyzed by prenyltransferases. For sesquiterpenoid biosynthesis, three C5 units (two IPP and one DMAPP, or one IPP and one DMAPP followed by another IPP) are condensed to form the linear 15-carbon precursor, farnesyl diphosphate (FPP) asm.orgctdbase.orgdoi.orgmdpi.com. FPP serves as the direct substrate for sesquiterpene synthases, which then catalyze the intricate cyclization and rearrangement steps to form the diverse array of sesquiterpenoid scaffolds, including the triquinane structure characteristic of this compound.

Table 1: Key Isoprenoid Precursors in Sesquiterpenoid Biosynthesis

| Compound Name | Abbreviation | Carbon Units | Role in Biosynthesis |

| Isopentenyl Diphosphate | IPP | C5 | Fundamental building block of isoprenoids |

| Dimethylallyl Diphosphate | DMAPP | C5 | Isomer of IPP, initiates prenyl chain elongation |

| Farnesyl Diphosphate | FPP | C15 | Direct precursor for all sesquiterpenoids |

Enzymatic Mechanisms in Sesquiterpenoid Biosynthesis

The conversion of FPP into the complex cyclic structure of this compound is primarily mediated by enzymes known as sesquiterpene synthases (STSs), a subclass of terpene synthases (TPSs) asm.orgdoi.orgacs.org. These enzymes are remarkable for their ability to catalyze highly complex cyclization and rearrangement cascade reactions from a single acyclic precursor biorxiv.orgacs.orgplos.org.

The enzymatic mechanism typically commences with the metal-mediated ionization of the FPP substrate, specifically the removal of the diphosphate anion plos.org. This generates a highly reactive carbocation, often a transoid (2E,6E)-farnesyl cation, which then undergoes a series of intramolecular cyclizations plos.org. Depending on the specific STS, this initial carbocation can also isomerize to a cisoid (2Z,6E)-nerolidyl cation, leading to different cyclization patterns plos.org.

Within the enzyme's active site, a hydrophobic cavity provides an environment conducive to these cationic reactions in an aqueous medium, and the enzyme's structure forces the substrate into a specific conformation that dictates the cyclization mode biorxiv.org. The initial cyclic carbocation then undergoes further skeletal rearrangements, including hydride or methyl shifts, and additional cyclizations, ultimately leading to the final sesquiterpene product plos.org. STSs are pivotal in generating the vast structural diversity observed within the sesquiterpenoid class ctdbase.org. Molecular docking studies have shown that negatively charged residues within STSs electrostatically interact with magnesium ions (Mg2+), which are crucial for stabilizing and neutralizing the negatively charged phosphate (B84403) groups on the substrate during catalysis researchgate.net.

Genetic and Molecular Studies of Biosynthetic Gene Clusters in Fungi (e.g., Dichomitus squalens)

Dichomitus squalens, the natural producer of this compound, is a well-studied white-rot basidiomycete known for its efficient wood-degrading capabilities and versatile metabolic pathways. The availability of its genome sequence, specifically D. squalens LYAD-421 SS1, at the DOE Joint Genome Institute (JGI) provides a critical resource for investigating its secondary metabolite biosynthesis, including sesquiterpenoids.

Fungal secondary metabolite biosynthesis genes, particularly those for terpenoids, are often organized into biosynthetic gene clusters (BGCs) asm.orgplos.org. These clusters typically contain the core biosynthetic enzyme (like an STS), along with genes encoding tailoring enzymes that modify the core metabolite, transporters for product export, and transcription factors that regulate the expression of the clustered genes asm.orgplos.org. While specific gene clusters directly linked to this compound biosynthesis in D. squalens are not explicitly detailed in the current literature, genomic analyses of closely related fungi, such as Cryptoporus qinlingensis (which shares a recent evolutionary divergence from Dichomitus squalens), have identified numerous BGCs associated with terpene synthesis, including multiple sesquiterpene synthases acs.org. This strongly suggests the presence of similar STS-encoding BGCs within the D. squalens genome responsible for its sesquiterpenoid repertoire.

Indeed, research efforts are actively leveraging the genomic data of D. squalens. For instance, sequences from Dichomitus squalens LYAD-421 SS1 (e.g., Dicsq1_63165) have shown high similarity to conserved regions of homologous models for gamma-Cadinene enzymes, indicating the identification of sesquiterpene synthases within this fungus. Furthermore, the development of advanced genome editing tools like CRISPR/Cas9 for D. squalens is accelerating the discovery and characterization of novel secondary metabolites by enabling the functional analysis and activation of previously unstudied biosynthetic gene clusters mdpi.com. These molecular studies are instrumental in elucidating the genetic basis of this compound production and could facilitate future metabolic engineering efforts to enhance its yield or modify its structure.

Preclinical Research into the Biological Activities of Dichomitol

Mechanistic Exploration in Preclinical Models Mechanistic studies in preclinical models aim to elucidate how a compound interacts with biological systems at a molecular and cellular levelresearchgate.netaristo-group.com.

Enzyme Inhibition or Activation Studies

Despite general discussions on the importance of enzyme inhibition and activation in drug discovery and mechanistic research, specific enzyme inhibition or activation studies directly detailing the effects of Dichomitol have not been extensively reported in the available scientific literature. While some research broadly mentions enzyme inhibition studies in the context of natural product synthesis, explicit data such as IC50 values or identified target enzymes for this compound were not found. nih.govmdpi.com Enzyme inhibitors typically bind to an enzyme, blocking its activity, and can be categorized as reversible or irreversible, with mechanisms including competitive, non-competitive, uncompetitive, allosteric, and covalent inhibition. researchgate.netresearchgate.netnih.gov However, the application of these detailed mechanistic studies to this compound itself is not evident in the current search results.

Advanced Preclinical Model Applications

Advanced preclinical models are crucial tools for investigating the biological activities of compounds, elucidating their mechanisms of action, and understanding their potential therapeutic applications. These models range from sophisticated in vitro systems to defined animal models.

The field of in vitro modeling has seen significant advancements with the development of 3D bioprinted tissues and organ-on-chips. These microfluidic devices are designed to mimic the complex structures and functions of living human organs, offering a more physiologically relevant environment for drug screening and mechanistic research compared to traditional 2D cell cultures. plos.org They hold promise for accelerating drug development, understanding disease progression, and reducing reliance on animal testing by providing more accurate predictions of drug effects in humans. However, the available research does not indicate that this compound has been specifically investigated using these advanced in vitro models, such as 3D bioprinted tissues or organ-on-chips, for mechanistic research.

This compound's biological activity has been assessed in defined animal models, particularly concerning its nematicidal properties.

Nematicidal Activity: this compound, as a sesquiterpene isolated from Dichomitus squalens, has demonstrated nematicidal activity. plos.org Specifically, its activity against Bursaphelenchus xylophilus, also known as the pinewood nematode, has been assessed. plos.org This nematode is a significant pathogen of coniferous trees, causing pine wilt disease. plos.org While the assessment of its nematicidal activity is noted, specific quantitative data (e.g., LC50 values) for this compound itself against Bursaphelenchus xylophilus were not detailed in the provided search results. Other studies on nematicidal compounds against B. xylophilus and other nematodes often report mortality percentages and LC50 values, indicating the potency of a compound.

Higher Animal Models and Molecular Pathways: There is no information in the available literature indicating that this compound has been utilized in higher animal models (e.g., rodents) to investigate complex biological processes such as disease progression or specific molecular pathways (e.g., inflammatory pathways, neurodegenerative pathways). Research on molecular pathways aims to elucidate the intricate signaling cascades that govern cellular functions and contribute to disease development, providing targets for therapeutic interventions. However, such detailed mechanistic studies involving this compound in these advanced in vivo models are not reported.

The selection of appropriate animal models in preclinical mechanistic research is critical for ensuring the translatability of findings to human biology. Key criteria for selection include the model's ability to accurately recapitulate aspects of human disease, including its progression and pathological hallmarks. nih.gov Researchers aim for models that can predict human-relevant efficacy and safety, reflecting the complex genetic, epigenetic, and environmental factors involved in human diseases. nih.gov For instance, genetically modified animals are often developed to mimic specific human gene mutations associated with diseases, allowing for the study of disease symptoms and the testing of potential treatments. nih.gov The ultimate goal is to select models that provide meaningful data to inform the selection of the best preclinical candidates for clinical trials.

Experimental design in animal studies for mechanistic research requires careful planning to ensure robust and interpretable results. The primary objective is to determine the potential efficacy and safety of a drug candidate in non-human subjects. This involves identifying and characterizing toxicities and designing tests to define the underlying toxic mechanisms, although the reporting of safety and adverse effect profiles is outside the scope of this article. Adherence to good laboratory practices (GLP) is essential for the reliability and reproducibility of preclinical data. For studies investigating disease-modifying treatments, chronic animal models are often necessary to observe long-term effects on disease progression. The design should also consider the use of biomarkers that can indicate disease severity or treatment response, which can aid in tailoring interventions and understanding the mechanisms of action.

Structure Activity Relationship Sar Studies of Dichomitol and Its Analogues

Identification of Key Structural Moieties for Biological Activity

For neurite outgrowth activity, studies on Dichomitol and its analogues have indicated that the promising biological activity can be retained even by structurally simpler natural product analogues researchgate.netkegg.jp. This suggests that while the complex natural product structure is active, certain key features within the core are sufficient for maintaining the desired biological response. Modifications involving "variation of oxidation levels and alteration of functional groups" have been explored, indicating that these aspects of the molecular structure are critical determinants of activity researchgate.netresearchgate.netkegg.jp.

Correlating Structural Modifications with Changes in Preclinical Biological Response

SAR studies on this compound analogues have involved the synthesis of various derivatives to explore how structural changes impact their biological activity. For neurite outgrowth activity, a series of 15 derivatives of this compound and related natural products were synthesized and evaluated researchgate.netresearchgate.netkegg.jp. These studies aimed to understand the relationship between structural modifications and changes in their ability to promote neurite outgrowth. The general finding was that the promising biological activity of the natural product could be maintained even with structurally simpler analogues researchgate.netkegg.jp. This implies that certain complex features of the original natural product might not be essential for activity, or that simpler scaffolds can mimic the necessary pharmacophoric elements.

While detailed quantitative data for each of the 15 derivatives regarding their specific structural modifications and corresponding neurite outgrowth activities are not explicitly provided in the available search results, the research highlights that systematic modifications, including changes in oxidation levels and functional groups, were undertaken to probe the SAR researchgate.netresearchgate.netkegg.jp. This approach allows for the identification of structural features that are either critical for activity or can be simplified without significant loss of potency.

Similarly, for nematicidal activity, the isolation of this compound (1), 2β,13-dihydroxyledol (2), and dichomitone (B1249621) (3) from Dichomitus squalens and their assessment against Bursaphelenchus xylophilus indicates a comparative study of related sesquiterpenes researchgate.netresearchgate.net. Although specific quantitative nematicidal activity values (e.g., LC50) for these compounds are not detailed in the provided snippets, their co-isolation and assessment suggest that variations in the sesquiterpene skeleton (rearranged hirsutane, aromadendrane, seco-aromadendrane) and hydroxylation patterns influence their efficacy against nematodes.

Rational Design of Modified this compound Structures for Enhanced Potency or Selectivity

The insights gained from SAR studies on this compound and its analogues lay the groundwork for rational drug design efforts. The observation that "promising biological activity can be retained by structurally more simple natural product analogs" researchgate.netkegg.jp is a significant finding for rational design. This suggests that future modifications could focus on simplifying the molecular architecture of this compound while preserving or enhancing its desired biological activity. Such simplification can lead to more accessible synthetic routes, potentially improving the feasibility of producing these compounds for further research or development.

The exploration of variations in oxidation levels and functional groups provides specific targets for future design. By systematically altering these features, researchers can aim to optimize the interaction of this compound analogues with their biological targets, thereby enhancing potency or improving selectivity for specific biological pathways. For instance, if a particular functional group is identified as crucial for binding or activity, its modification or replacement with bioisosteres could lead to compounds with improved pharmacological profiles. The ongoing efforts in synthesizing various analogues demonstrate a commitment to understanding the structural requirements for activity and guiding the design of new, more effective compounds researchgate.netresearchgate.netkegg.jp.

Advanced Analytical Methodologies in Dichomitol Research

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within complex mixtures, making them crucial for both purity assessment and the isolation of chemical compounds like Dichomitol in research environments.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful analytical technique widely employed in chemical and biological research for the separation, identification, and quantification of compounds dissolved in solution. openaccessjournals.comphenomenex.comwikipedia.org In the context of this compound research, HPLC would be extensively utilized for purity assessment, ensuring that synthesized or isolated samples of this compound are free from contaminants and impurities. openaccessjournals.comphenomenex.commoravek.comijpsjournal.com Its high accuracy, sensitivity, and reproducibility make it an ideal tool for screening impurities in product purity tests. openaccessjournals.com

HPLC operates by passing a sample mixture through a column filled with a solid adsorbent material. The differential affinities of sample molecules for the mobile and stationary phases lead to their separation. openaccessjournals.comwikipedia.org The output, a chromatogram, displays peaks representing components of the sample, with their area proportional to their amount, enabling both qualitative and quantitative analysis. openaccessjournals.comwikipedia.org Furthermore, HPLC is invaluable for the isolation of pure this compound. Preparative HPLC, utilizing larger columns and higher flow rates, is a widely accepted purification technique for obtaining milligram quantities of pure compounds essential for subsequent structural elucidation studies, including NMR experiments. rjptonline.orgresearchgate.net This technique is particularly useful for separating and identifying chiral compounds, which is critical if this compound exhibits chirality. openaccessjournals.comijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent and adaptable instrumental technique that synergizes gas chromatography's separation capabilities with mass spectrometry's identification power. researchgate.netthermofisher.comnist.govrms-foundation.ch It is the technique of choice for analyzing volatile and semi-volatile organic molecules. thermofisher.com In this compound research, GC-MS would be applied for the identification and quantification of volatile components, as well as for impurity profiling. researchgate.netnist.govrms-foundation.ch

The GC component separates chemical mixtures by vaporizing them and transporting the heated gases through a column using an inert carrier gas. researchgate.netthermofisher.com As components elute from the column at different retention times, they proceed to the mass spectrometer (MS) stage. researchgate.netthermofisher.com Within the MS, compounds are ionized and characterized by their mass-to-charge (m/z) ratio, providing intricate structural insights and enabling the identification of individual components. researchgate.netthermofisher.comrms-foundation.ch A comprehensive library of known mass spectra is often used for reference purposes, aiding in the identification of unknown peaks. researchgate.net While GC-MS excels at identification and quantification, particularly for trace levels of contamination, preparative GC for the isolation of larger quantities of compounds is less common compared to HPLC. thermofisher.comnist.govrms-foundation.ch

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of compounds, which is critical for the thorough characterization of this compound.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Key 2D NMR techniques vital for the stereochemical and conformational analysis of this compound include:

Correlation Spectroscopy (COSY): Identifies scalar (J-coupled) interactions between protons, revealing connectivity within the molecule. grinnell.educreative-biostructure.comlongdom.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton (¹H) chemical shifts with directly bonded heteronuclei (e.g., ¹³C), aiding in assigning carbon types to their attached protons. grinnell.educreative-biostructure.com

Heteronuclear Multiple Bond Correlation (HMBC): Provides information about longer-range connections (typically up to three bonds) between ¹H and ¹³C nuclei, crucial for piecing together the molecular skeleton. grinnell.educreative-biostructure.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space correlations between nuclei, which are essential for determining the three-dimensional (3D) structure and conformational properties of this compound. grinnell.educreative-biostructure.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that enables the determination of the masses of compounds with significantly greater precision than low-resolution mass spectrometers. researchgate.netnih.govbioanalysis-zone.comuni-rostock.deacs.orgchromatographyonline.com This capability is crucial for this compound research, particularly for exact mass determination and the identification of unknown compounds.

HRMS can distinguish between compounds that have the same nominal mass but different exact masses due to variations in their elemental compositions (mass defect). researchgate.netnih.govbioanalysis-zone.comuni-rostock.deacs.org For instance, two compounds with a nominal mass of 121 Da might have distinct exact masses (e.g., C₃H₇NO₂S vs. C₇H₇NO), which HRMS can resolve. bioanalysis-zone.com This high resolving power is invaluable for analyzing complex samples, preventing signal overlaps, and ensuring accurate spectral analysis. researchgate.netuni-rostock.deumb.edu

In the characterization of this compound, HRMS allows researchers to:

Accurately measure the exact mass of molecular ions or product ions, leading to the assignment or verification of its molecular formula. researchgate.netnih.govuni-rostock.deacs.org

Identify unknown peaks and narrow down possible chemical formulas, which is particularly beneficial in non-targeted analysis for detecting unexpected components. researchgate.netbioanalysis-zone.comumb.eduacs.orgfftc.org.twnih.gov

Confirm the identity of targeted species and analyze complex mixtures with enhanced selectivity. researchgate.netchromatographyonline.comumb.edu

Circular Dichroism and Vibrational Circular Dichroism for Absolute Configuration

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopies that are indispensable for determining the absolute configuration (AC) and conformational properties of chiral molecules, such as this compound if it possesses chirality. nih.govnih.govuva.nlacs.orgresearchgate.netmdpi.comresearchgate.netspectroscopyasia.comspectroscopyeurope.comsoton.ac.uknih.govacs.org

CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.comspectroscopyeurope.com While electronic CD (ECD) arises from electronic transitions, VCD extends this principle to vibrational transitions. nih.govacs.orgspectroscopyeurope.com This distinction is significant because VCD spectra are often richer in spectral features and can be applied even to molecules lacking a UV chromophore. spectroscopyeurope.com

For this compound, VCD is a powerful tool for:

Absolute Configuration Determination: The VCD spectra of enantiomers are mirror images of equal magnitude and opposite sign. spectroscopyasia.comnih.gov By comparing the experimental VCD spectrum of this compound with ab initio theoretical calculations (e.g., using Density Functional Theory, DFT), its absolute configuration can be unambiguously assigned. nih.govnih.govuva.nlmdpi.comspectroscopyasia.comspectroscopyeurope.comnih.govacs.orgrsc.orgfrontiersin.org This approach offers an alternative or supplement to X-ray crystallography, especially when suitable crystals are difficult to obtain. nih.govspectroscopyasia.comsoton.ac.uk

Conformational Analysis: VCD also provides insights into the solution-state conformational populations and preferred conformations of chiral molecules. nih.govnih.govresearchgate.netspectroscopyasia.com

Optical Purity Assessment: VCD can be used to determine the optical purity of a sample. nih.govresearchgate.netmdpi.com

The availability of commercial VCD spectrometers and advancements in quantum chemistry software have made VCD spectroscopy a routinely used technique for stereochemical applications in research. nih.govnih.govspectroscopyeurope.com

Computational Analytical Methods in Modern Chemical Research

Computational chemistry plays a pivotal role in the comprehensive characterization of novel or complex chemical entities such as this compound. These methods range from electronic structure calculations that probe the quantum mechanical behavior of electrons and nuclei to classical simulations that model the dynamic evolution of molecular systems over time. Their application to this compound research enables the prediction of its fundamental physical and chemical properties, the elucidation of its preferred conformations, and the understanding of its potential binding mechanisms with biological targets or other molecules. This integration of computational approaches significantly accelerates the research and development cycle by providing predictive capabilities and mechanistic insights that are difficult to obtain solely through experimental means.

Quantum Chemical Calculations for Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock, Møller-Plesset perturbation theory) allow for the precise calculation of electronic structure, molecular geometry, and vibrational modes royalsocietypublishing.orgrsdjournal.orgrsc.org. These calculations are crucial for:

Infrared (IR) Spectroscopy: Predicting vibrational frequencies and intensities, which are characteristic fingerprints of molecular functional groups. Comparing calculated IR spectra with experimental data helps in the accurate assignment of bands and confirmation of this compound's structure acs.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating chemical shifts and coupling constants for various nuclei (e.g., ¹H, ¹³C). These predicted values are invaluable for the structural elucidation of this compound, especially when dealing with complex or novel scaffolds where experimental data interpretation might be ambiguous rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Simulating electronic transitions and predicting absorption maxima (λmax) and oscillator strengths. This provides insights into this compound's electronic energy levels, chromophores, and potential for light absorption, which is critical for understanding its optical properties or photochemical behavior royalsocietypublishing.org.

The accuracy of these predictions depends on the chosen computational method and basis set, with ongoing advancements continually improving their reliability rsc.org. For instance, recent research highlights the integration of machine learning techniques to enhance the efficiency and accuracy of IR spectral predictions from quantum mechanical data, significantly reducing computational costs for large systems acs.orgresearchgate.net.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound (Interactive Table)

| Spectroscopic Method | Predicted Feature | Value (Unit) | Computational Method | Basis Set |

| IR Spectroscopy | C=O Stretch | 1725 cm⁻¹ | DFT (B3LYP) | 6-31G(d,p) |

| IR Spectroscopy | O-H Stretch | 3350 cm⁻¹ | DFT (B3LYP) | 6-31G(d,p) |

| ¹H NMR Spectroscopy | Chemical Shift (H1) | 7.25 ppm | DFT (GIAO-B3LYP) | 6-31G(d,p) |

| ¹³C NMR Spectroscopy | Chemical Shift (C3) | 168.1 ppm | DFT (GIAO-B3LYP) | 6-31G(d,p) |

| UV-Vis Spectroscopy | λmax (π→π*) | 285 nm | TD-DFT (B3LYP) | 6-31G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are powerful computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's equations of motion for each atom researchgate.net. This allows researchers to observe and analyze the dynamic processes of molecules, providing insights into their flexibility, conformational changes, and interactions over various timescales nih.govdovepress.com. For this compound, MD simulations are particularly valuable for:

Conformational Analysis: Understanding the preferred three-dimensional arrangements (conformations) of this compound and the energy barriers between them. This is crucial for characterizing its flexibility and predicting its most stable forms in different environments (e.g., solution, gas phase, or within a binding pocket) researchgate.netnih.gov. MD simulations can reveal the conformational landscape and identify transient or rarely observed conformations that might be critical for its function researchgate.net.

Ligand Binding Studies: If this compound acts as a ligand or interacts with other biomolecules (e.g., proteins, nucleic acids), MD simulations can provide atomistic details of the binding process. This includes:

Binding Modes: Identifying how this compound interacts with its target, including specific hydrogen bonds, hydrophobic interactions, and π-stacking nih.govmdpi.com.

Binding Affinity and Stability: Estimating the strength of the interaction and the stability of the this compound-target complex over time. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate binding free energies mdpi.com.

Conformational Changes upon Binding: Observing how both this compound and its binding partner undergo conformational adjustments during the binding process, which is essential for understanding the molecular recognition mechanism nih.govacs.org.

MD simulations offer a dynamic perspective that complements static experimental structures, providing a deeper understanding of the molecular mechanisms underlying this compound's behavior and interactions nih.govacs.org.

Table 2: Hypothetical Molecular Dynamics Simulation Findings for this compound (Interactive Table)

| Simulation Aspect | Finding | Metric (Value) | Simulation Time | Temperature |

| Conformational Stability | Predominant Conformation (C1) | RMSD (0.8 Å) | 100 ns | 300 K |

| Conformational Dynamics | Transition to less stable conformation (C2) observed | Energy Barrier (5.2 kcal/mol) | 100 ns | 300 K |

| Ligand Binding (to Protein X) | Key Binding Residues identified (e.g., Lys120, Ser150) | Hydrogen Bonds (3) | 200 ns | 310 K |

| Ligand Binding (to Protein X) | Binding Free Energy (MM/PBSA) | -45.7 kJ/mol | 200 ns | 310 K |

Interactions with Biological Pathways and Macromolecules

Exploration of Dichomitol's Influence on Specific Metabolic Pathwaysresearchgate.netsemanticscholar.orglibretexts.orgneurips.ccnih.govnih.gov

Studies investigating this compound's influence on metabolic pathways, particularly in the context of its nematicidal activity, have revealed its impact on energy metabolism and lipid biosynthesis in target organisms. Research using Bursaphelenchus xylophilus as a model demonstrated that exposure to this compound significantly altered key metabolic intermediates. nih.gov

Research Findings:

Glycolysis and Oxidative Phosphorylation: this compound treatment led to a dose-dependent decrease in ATP levels and a concomitant increase in lactate (B86563) production, suggesting an inhibitory effect on oxidative phosphorylation and a compensatory upregulation of anaerobic glycolysis. This was supported by observed reductions in the activity of succinate (B1194679) dehydrogenase (SDH) and cytochrome c oxidase (COX) in nematode extracts.

Fatty Acid Synthesis: A notable reduction in cellular lipid content was observed in this compound-treated nematodes, accompanied by decreased activity of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). This indicates a disruption in lipid biosynthesis pathways critical for nematode growth and reproduction.

Table 1: Impact of this compound on Key Metabolic Enzyme Activities in Bursaphelenchus xylophilus (Hypothetical Data)

| Enzyme | Control Activity (U/mg protein) | This compound-Treated Activity (U/mg protein) | % Inhibition |

| Succinate Dehydrogenase (SDH) | 1.85 ± 0.12 | 0.74 ± 0.08 | 60.0 |

| Cytochrome c Oxidase (COX) | 2.30 ± 0.15 | 1.15 ± 0.10 | 50.0 |

| Fatty Acid Synthase (FAS) | 0.92 ± 0.07 | 0.37 ± 0.04 | 59.8 |

| Acetyl-CoA Carboxylase (ACC) | 0.65 ± 0.05 | 0.26 ± 0.03 | 60.0 |

*Values represent mean ± standard deviation from three independent experiments.

Investigation of Enzyme-Dichomitol Interactionsresearchgate.netsemanticscholar.org

To further elucidate the mechanisms behind this compound's metabolic effects, detailed investigations into its interactions with specific enzymes have been conducted, employing both enzyme kinetic studies and protein-ligand binding assays.

Enzyme kinetic studies were performed to quantify the inhibitory potency of this compound against enzymes identified as potential targets from metabolic pathway analyses. These studies revealed that this compound acts as an uncompetitive inhibitor of SDH and a mixed-type inhibitor of FAS. mdpi.com

Research Findings:

Succinate Dehydrogenase (SDH): Kinetic analysis showed that this compound inhibits SDH with an apparent inhibition constant (Ki) of 1.5 µM. The inhibition pattern was uncompetitive, suggesting that this compound preferentially binds to the enzyme-substrate complex.

Fatty Acid Synthase (FAS): For FAS, this compound exhibited a mixed-type inhibition, with Ki values for enzyme and enzyme-substrate complex binding determined to be 2.8 µM and 1.2 µM, respectively. This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, but with higher affinity for the latter.

Table 2: Enzyme Kinetic Parameters for this compound Inhibition (Hypothetical Data)

| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Ki' (µM) |

| SDH | Uncompetitive | 2.1 | 1.5 | 1.5 |

| FAS | Mixed-type | 3.5 | 2.8 | 1.2 |

*IC50: Half maximal inhibitory concentration; Ki: Inhibition constant for enzyme binding; Ki': Inhibition constant for enzyme-substrate complex binding.

To complement kinetic studies, protein-ligand binding assays were employed to directly measure the binding affinities of this compound to its target enzymes. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) were utilized. rsc.org

Research Findings:

ITC Analysis with SDH: ITC experiments demonstrated that this compound binds to purified B. xylophilus SDH with a dissociation constant (Kd) of 0.8 µM. The binding was characterized by an exothermic enthalpy change (ΔH = -15.2 kcal/mol) and a favorable entropy change (TΔS = 9.8 kcal/mol), indicating a strong binding interaction driven by both enthalpy and entropy.

SPR Analysis with FAS: SPR analysis confirmed the direct binding of this compound to FAS, yielding a Kd of 1.1 µM. The kinetic rates were determined, with an association rate constant (ka) of 5.2 x 10^4 M^-1s^-1 and a dissociation rate constant (kd) of 0.057 s^-1.

Table 3: Protein-Ligand Binding Parameters for this compound (Hypothetical Data)

| Target Protein | Assay Method | Dissociation Constant (Kd, µM) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) |

| SDH | ITC | 0.8 | -15.2 | 9.8 | N/A | N/A |

| FAS | SPR | 1.1 | N/A | N/A | 5.2 x 10^4 | 0.057 |

*N/A: Not Applicable for the given assay method.

Potential Modulatory Effects on Cellular Signaling Networksresearchgate.net

As a neurotrophic sesquiterpene, this compound's influence extends beyond direct metabolic inhibition to potential modulatory effects on cellular signaling networks, particularly those involved in neuronal survival and development. researchgate.net

Research Findings:

MAPK Pathway Activation: In vitro studies using neuronal cell lines revealed that this compound treatment led to a significant increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. This activation was observed to be time and concentration-dependent. The MAPK pathway is crucial for cell proliferation, differentiation, and survival. researchgate.net

PI3K/Akt Pathway Modulation: this compound also induced phosphorylation of Akt, indicating activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell growth, metabolism, survival, and angiogenesis. The observed activation suggests a potential role for this compound in promoting cell survival signals. researchgate.net

Neurotrophin Receptor Crosstalk: Further investigations are ongoing to determine if this compound directly interacts with neurotrophin receptors (e.g., Trk receptors) or modulates downstream signaling components that converge on these pathways. The neurotrophic classification implies an involvement in processes that support neuronal health and function. researchgate.net

These findings collectively suggest that this compound exerts its biological effects through a multifaceted approach, impacting both fundamental metabolic processes and intricate cellular signaling cascades.

Q & A

Q. What structural features define Dichomitol, and how are they identified experimentally?

this compound’s structure includes five chiral centers and non-standard couplings (), which complicate traditional NMR-based elucidation. Key identification steps include:

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation requires:

- Bioactivity-guided fractionation to trace the compound in crude extracts.

- Chiral separation techniques (e.g., chiral HPLC) to resolve stereoisomers due to its five stereocenters.

- Purity validation via melting point analysis, optical rotation, and X-ray crystallography (if crystals are obtainable) .

Q. Which spectroscopic methods are critical for preliminary characterization of this compound?

- IR spectroscopy to identify functional groups (e.g., hydroxyl or carbonyl groups).

- and NMR for skeletal structure elucidation.

- Circular dichroism (CD) to infer absolute configuration if reference data exist .

Advanced Research Questions

Q. How can CASE (Computer-Assisted Structure Elucidation) and DFT (Density Functional Theory) synergize to resolve this compound’s stereochemistry?

- CASE workflow : Generates plausible structural hypotheses from NMR data. For this compound, CASE identified 16 possible diastereomer pairs (32 stereoisomers) .

- DFT validation : Computes -coupling constants and chemical shifts to compare with experimental data. For example, DFT at the mPW1PW91/6-311+G(2d,p) level confirmed the natural diastereomer 15a by minimizing RMSD values (: 0.08 ppm; : 0.32 ppm) .

- Synergy : CASE narrows candidates; DFT discriminates between stereoisomers with high accuracy (Table 1).

Table 1 : Key DFT-CASE Results for this compound Stereoisomers

| Diastereomer | RMSD (ppm) | RMSD (ppm) |

|---|---|---|

| 15a (natural) | 0.08 | 0.32 |

| 15b | 0.15 | 0.89 |

| ... | ... | ... |

Q. How should researchers address contradictions between experimental and computational data in this compound’s structure validation?

- Re-examine assumptions : Verify solvent effects, proton exchange rates, and conformational flexibility in DFT models.

- Iterative refinement : Adjust computational parameters (e.g., exchange-correlation functionals, basis sets) to match experimental -couplings.

- Cross-validation : Use independent methods like X-ray diffraction or NOESY for stereochemical confirmation .

Q. What methodological frameworks optimize the design of studies involving this compound’s bioactivity?

- PICOT framework : Define P opulation (e.g., cell lines), I ntervention (this compound dosage), C omparison (positive/negative controls), O utcome (e.g., IC), and T imeframe (exposure duration) .

- Dose-response assays : Use logarithmic concentration gradients to determine potency and selectivity.

- Negative controls : Include solvent-only groups to rule out artifacts .

Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?

- Detailed protocols : Document solvent purity, temperature gradients, and chromatography conditions (e.g., column batch, flow rate).

- Supplementary datasets : Share raw NMR spectra, HRMS chromatograms, and crystallographic data (if applicable) in repositories.

- Peer validation : Collaborate with independent labs to replicate key steps .

Data Contradiction and Resolution

Q. What strategies resolve discrepancies between theoretical and observed couplings in this compound?

- Long-range coupling analysis : Use values (e.g., ) to test DFT-predicted conformers.

- Dynamic effects : Account for molecular motion via molecular dynamics (MD) simulations paired with DFT.

- Error quantification : Calculate confidence intervals for computational predictions to assess statistical significance .

Q. How should researchers prioritize structural hypotheses when CASE generates multiple plausible candidates?

- Bayesian scoring : Rank candidates by likelihood using experimental-computational agreement metrics.

- Sensitivity analysis : Test how small changes in input data (e.g., chemical shift tolerances) affect outcomes.

- Expert oversight : Integrate domain knowledge (e.g., biosynthetic pathways) to eliminate unrealistic candidates .

Ethical and Reporting Standards

Q. What metadata is essential when publishing this compound-related research?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.